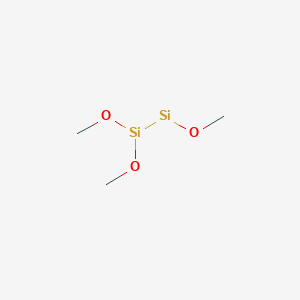![molecular formula C9H19NO3 B12633517 Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B12633517.png)
Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Métodos De Preparación
The synthesis of Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate can be achieved through various methods. One common method involves the reaction of 2-aminopyridine with ethyl acrylate under the protection of nitrogen, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is typically carried out at a temperature of 120-160°C for 16-20 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Análisis De Reacciones Químicas
Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Substitution reactions may involve the replacement of the methoxy group with other functional groups, leading to the formation of different derivatives .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It is used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry for the development of drugs. For instance, it has been studied for its anti-gastric cancer activity, showing potential as an intermediate in the synthesis of anti-cancer agents . Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies in organic chemistry .
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. In the context of its anti-cancer activity, the compound may inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and the type of cancer cells being studied .
Comparación Con Compuestos Similares
Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate can be compared with other similar esters, such as ethyl acetate, ethyl propanoate, and ethyl benzoate. While these compounds share a common ester functional group, they differ in their alkyl or aryl substituents, which can significantly affect their chemical properties and applications. For example, ethyl acetate is commonly used as a solvent, while ethyl benzoate is used in perfumes and flavorings .
Propiedades
Fórmula molecular |
C9H19NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
ethyl 3-(1-methoxypropan-2-ylamino)propanoate |
InChI |
InChI=1S/C9H19NO3/c1-4-13-9(11)5-6-10-8(2)7-12-3/h8,10H,4-7H2,1-3H3 |
Clave InChI |
QSGDDTGFCCTMHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCNC(C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12633435.png)
![4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12633439.png)
![9-Bromobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12633443.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B12633447.png)
![2-methoxy-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12633449.png)
![1-({6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B12633456.png)
![3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12633463.png)

![5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633478.png)



![2-{[Bis(2-hydroxyethyl)amino]methyl}-4,6-bis(1-phenylethyl)phenol](/img/structure/B12633506.png)

